molecular formula C14H15ClN2O2 B14437556 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride CAS No. 75273-92-6

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride

Cat. No.: B14437556
CAS No.: 75273-92-6
M. Wt: 278.73 g/mol
InChI Key: IKDMGFIUUXQBMK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride typically involves the condensation of 2,4-dimethoxyaniline with 3-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyaniline: A precursor in the synthesis of the target compound.

    3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    Schiff Bases: A class of compounds with similar structural features.

Uniqueness

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

75273-92-6

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-pyridin-3-ylmethanimine;hydrochloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-17-12-5-6-13(14(8-12)18-2)16-10-11-4-3-7-15-9-11;/h3-10H,1-2H3;1H

InChI Key

IKDMGFIUUXQBMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=CN=CC=C2)OC.Cl

Origin of Product

United States

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